molecular formula C19H32N2OS B5974921 2-{1-(2,2-dimethylpropyl)-4-[3-(methylthio)benzyl]-2-piperazinyl}ethanol

2-{1-(2,2-dimethylpropyl)-4-[3-(methylthio)benzyl]-2-piperazinyl}ethanol

Cat. No. B5974921
M. Wt: 336.5 g/mol
InChI Key: DYLDHMJWIRYKAP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-{1-(2,2-dimethylpropyl)-4-[3-(methylthio)benzyl]-2-piperazinyl}ethanol is a compound that has attracted significant attention in scientific research due to its potential applications in pharmacology and drug development. This compound, also known as DM-9384, is a piperazine derivative that exhibits a unique pharmacological profile.

Mechanism of Action

The mechanism of action of 2-{1-(2,2-dimethylpropyl)-4-[3-(methylthio)benzyl]-2-piperazinyl}ethanol involves the inhibition of voltage-gated sodium channels, which are responsible for the generation and propagation of action potentials in neurons. By inhibiting these channels, 2-{1-(2,2-dimethylpropyl)-4-[3-(methylthio)benzyl]-2-piperazinyl}ethanol reduces the excitability of neurons and thereby reduces the symptoms of neurological disorders such as epilepsy and neuropathic pain.
Biochemical and Physiological Effects:
2-{1-(2,2-dimethylpropyl)-4-[3-(methylthio)benzyl]-2-piperazinyl}ethanol has been shown to exhibit potent and selective inhibition of voltage-gated sodium channels, which results in a reduction in neuronal excitability. This has been demonstrated in both in vitro and in vivo studies. 2-{1-(2,2-dimethylpropyl)-4-[3-(methylthio)benzyl]-2-piperazinyl}ethanol has also been shown to have a favorable pharmacokinetic profile, with good oral bioavailability and a long half-life.

Advantages and Limitations for Lab Experiments

2-{1-(2,2-dimethylpropyl)-4-[3-(methylthio)benzyl]-2-piperazinyl}ethanol has several advantages for lab experiments, including its potent and selective inhibition of voltage-gated sodium channels, its favorable pharmacokinetic profile, and its ability to reduce neuronal excitability. However, there are also some limitations to using 2-{1-(2,2-dimethylpropyl)-4-[3-(methylthio)benzyl]-2-piperazinyl}ethanol in lab experiments, including its high cost and limited availability.

Future Directions

There are several future directions for research on 2-{1-(2,2-dimethylpropyl)-4-[3-(methylthio)benzyl]-2-piperazinyl}ethanol. One area of research is the development of more efficient and cost-effective synthesis methods for 2-{1-(2,2-dimethylpropyl)-4-[3-(methylthio)benzyl]-2-piperazinyl}ethanol. Another area of research is the investigation of the potential applications of 2-{1-(2,2-dimethylpropyl)-4-[3-(methylthio)benzyl]-2-piperazinyl}ethanol in the treatment of other neurological disorders such as migraine and multiple sclerosis. Additionally, further studies are needed to investigate the long-term safety and efficacy of 2-{1-(2,2-dimethylpropyl)-4-[3-(methylthio)benzyl]-2-piperazinyl}ethanol in humans.

Synthesis Methods

The synthesis of 2-{1-(2,2-dimethylpropyl)-4-[3-(methylthio)benzyl]-2-piperazinyl}ethanol involves the reaction of 1-(2,2-dimethylpropyl)piperazine with 3-(methylthio)benzyl chloride in the presence of a base such as potassium carbonate. The resulting product is then reduced using sodium borohydride to yield 2-{1-(2,2-dimethylpropyl)-4-[3-(methylthio)benzyl]-2-piperazinyl}ethanol. This synthesis method has been optimized to yield high purity and high yield of 2-{1-(2,2-dimethylpropyl)-4-[3-(methylthio)benzyl]-2-piperazinyl}ethanol.

Scientific Research Applications

2-{1-(2,2-dimethylpropyl)-4-[3-(methylthio)benzyl]-2-piperazinyl}ethanol has been extensively studied for its potential applications in pharmacology and drug development. It has been shown to exhibit a unique pharmacological profile, including potent and selective inhibition of voltage-gated sodium channels. This makes 2-{1-(2,2-dimethylpropyl)-4-[3-(methylthio)benzyl]-2-piperazinyl}ethanol a promising candidate for the treatment of various neurological disorders such as epilepsy, neuropathic pain, and migraine.

properties

IUPAC Name

2-[1-(2,2-dimethylpropyl)-4-[(3-methylsulfanylphenyl)methyl]piperazin-2-yl]ethanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H32N2OS/c1-19(2,3)15-21-10-9-20(14-17(21)8-11-22)13-16-6-5-7-18(12-16)23-4/h5-7,12,17,22H,8-11,13-15H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DYLDHMJWIRYKAP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)CN1CCN(CC1CCO)CC2=CC(=CC=C2)SC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H32N2OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-{1-(2,2-Dimethylpropyl)-4-[3-(methylthio)benzyl]-2-piperazinyl}ethanol

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